One common approach involves the reaction of tert-butyl magnesium bromide with 2-cyanopyridine, followed by hydrolysis to yield 3,3-dimethyl-2-oxobutyramide. Subsequent conversion to the oxime and reduction with sodium borohydride affords the racemic mixture of 2-amino-3,3-dimethyl-N-pyridin-2-ylbutyramide. [] The desired (S)-enantiomer can be obtained by chiral resolution techniques, such as enzymatic resolution or chiral chromatography. []
Another method utilizes the reaction of (S)-tert-leucine with 2-pyridinecarboxylic acid in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine). [] This approach allows for the direct synthesis of the desired enantiomer without the need for chiral resolution.
The molecular structure of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide has been confirmed by various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. [, ]
The presence of the bulky tert-butyl group significantly influences the conformational preferences of the molecule. [] This steric bulk can be strategically exploited in drug design to control the interactions of the molecule with its target.
Hepatitis C Virus (HCV) NS3 Protease Inhibitors: (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is a key component of SCH 503034, a potent and orally bioavailable HCV NS3 protease inhibitor that has progressed to clinical trials for treating HCV infections. [, ] This inhibitor leverages the structural features of the molecule to bind tightly to the active site of the enzyme, blocking its function and inhibiting viral replication.
Dipeptidyl Peptidase IV (DPP-4) Inhibitors: Analogs of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide, such as (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide, have shown potent DPP-4 inhibitory activity, making them potential drug candidates for treating type 2 diabetes. [] By selectively inhibiting DPP-4, these compounds increase the levels of incretin hormones, ultimately leading to improved glycemic control.
Synthetic Cannabinoid Receptor Agonists (SCRAs): Derivatives like ADB-HEXINACA incorporate (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide as a key structural motif. [, ] Understanding their metabolism, including their metabolites, is crucial for clinical and forensic toxicology, aiding in identifying analytical targets for toxicological screenings and confirmatory analysis.
Catalysts for Asymmetric Hydroamination/Cyclization: Titanium(IV) and zirconium(IV) complexes incorporating ligands derived from (S)-2-Amino-2′-(dimethylamino)-1,1′-binaphthyl, a molecule sharing structural similarities with (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide, exhibit promising catalytic activity in asymmetric hydroamination/cyclization reactions. [] The chirality of the ligand can be transferred to the product, leading to the formation of enantiomerically enriched compounds.
Models for Nickel-Containing Superoxide Dismutase (NiSOD): Complexes like Na[Ni(N3S2Me2)], where the N3S2 ligand incorporates a structural motif similar to (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide, have been investigated as models for understanding the structure and function of NiSOD. [] These models provide insights into the unusual oxidation chemistry of NiSOD and its role in detoxifying superoxide radicals.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: